molecular formula C19H21NO B11958931 n-(2-Phenylcyclohexyl)benzamide CAS No. 39546-09-3

n-(2-Phenylcyclohexyl)benzamide

Cat. No.: B11958931
CAS No.: 39546-09-3
M. Wt: 279.4 g/mol
InChI Key: RRLYSONJYHRCJT-UHFFFAOYSA-N
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Description

N-(2-Phenylcyclohexyl)benzamide is an organic compound with the molecular formula C19H21NO It is a benzamide derivative, characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylcyclohexyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often converting carbonyl groups to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzamide derivatives.

Scientific Research Applications

N-(2-Phenylcyclohexyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Phenylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, benzamide derivatives generally exert their effects by interacting with enzymes or receptors, modulating their activity. For example, some benzamides inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Phenylcyclohexyl)benzamide include:

Uniqueness

This compound is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to other benzamide derivatives

Properties

CAS No.

39546-09-3

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

N-(2-phenylcyclohexyl)benzamide

InChI

InChI=1S/C19H21NO/c21-19(16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21)

InChI Key

RRLYSONJYHRCJT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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